5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes an indanone core substituted with an aminoaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-aminoaniline with 2,2-dimethylindanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile
- Ethyl (3-aminoanilino)(oxo)acetate
Uniqueness
5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
918330-44-6 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
5-(3-aminoanilino)-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C17H18N2O/c1-17(2)10-11-8-14(6-7-15(11)16(17)20)19-13-5-3-4-12(18)9-13/h3-9,19H,10,18H2,1-2H3 |
InChI Key |
UIHWNGHDDQEUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC=CC(=C3)N)C |
Origin of Product |
United States |
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